exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17621470
InChI: InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

CAS No.:

Cat. No.: VC17621470

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name methyl (3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate
Standard InChI InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
Standard InChI Key LVBCACDXSOCLCG-RNFRBKRXSA-N
Isomeric SMILES COC(=O)[C@@H]1CN2CC[C@@H]1C2
Canonical SMILES COC(=O)C1CN2CCC1C2

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. Its IUPAC name, methyl (3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate, reflects the stereochemistry at the 3- and 4-positions, which are critical for its biological interactions. The bicyclo[2.2.1]heptane system imposes significant ring strain, influencing both its chemical reactivity and conformational rigidity.

Stereochemical Analysis

The compound’s stereochemistry was elucidated through NMR spectroscopy and X-ray crystallography. The exo configuration of the methyl carboxylate group is stabilized by minimized steric interactions with the bicyclic framework . Nuclear Overhauser effect (NOE) experiments confirmed the spatial proximity of the bridgehead protons (H-1 and H-4) to the endo hydrogen atoms, further validating the assigned stereochemistry .

Spectral Data

  • ¹H NMR: Key signals include a broad peak for the bridgehead protons (δ 5.10 ppm) and a triplet for the exo-methoxy group (δ 3.70 ppm, J = 5 Hz) .

  • ¹³C NMR: The carbonyl carbon of the carboxylate group resonates at δ 170.2 ppm, while the quaternary carbons of the bicyclic system appear between δ 45–55 ppm.

Synthesis and Optimization

Synthetic routes to exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate emphasize stereocontrol and yield optimization. Three primary methods have been developed:

Radical Translocation Cyclization

A high-yielding route involves the radical translocation of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine mediated by tributyltin hydride (Bu₃SnH) and azoisobutyronitrile (AIBN) in boiling toluene. This method achieves 45–50% yield and excellent stereoselectivity for the exo isomer. The mechanism proceeds via a radical intermediate that undergoes intramolecular cyclization, driven by the stability of the bicyclic transition state.

Bromination-Favorskii Rearrangement

Bromination of N-carbethoxytropinone with CuBr₂ in ethyl acetate/chloroform, followed by Favorskii rearrangement using EtONa/EtOH, produces a 37% yield of exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate . This route is notable for its operational simplicity and avoidance of toxic tin reagents .

Table 1: Comparative Synthesis Routes

MethodKey ReagentsYield (%)Stereoselectivity
Radical TranslocationBu₃SnH, AIBN45–50High (exo > 95%)
Platinum HydrogenationPtO₂, H₂36Moderate
Bromination-RearrangementCuBr₂, EtONa37High (exo > 90%)

Chemical Reactivity and Derivatives

The compound’s reactivity is dominated by its strained bicyclic framework and electron-deficient nitrogen atom.

N-Acylation and Alkylation

The secondary amine undergoes facile acylation with acetyl chloride or trichloroacetyl chloride, producing derivatives with >90% yield . Alkylation with methyl iodide proceeds selectively at the nitrogen, preserving the carboxylate group’s integrity .

Ring-Opening Reactions

Treatment with HBr/AcOH induces ring-opening via electrophilic attack at the bridgehead carbon, generating linear diamines . This reactivity is exploited to synthesize analogs for structure-activity relationship (SAR) studies .

Comparative Analysis with Analogous Scaffolds

Table 2: Comparison with Related Bicyclic Compounds

CompoundBioactivity (IC₅₀)Synthetic Complexity
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate45 nM (PM II)Moderate
7-Oxabicyclo[2.2.1]heptaneInactiveLow
1-Azabicyclo[1.1.0]butane1.2 µM (PM IV)High

The 7-azabicyclo[2.2.1]heptane scaffold’s superiority stems from its optimal balance of ring strain and hydrogen-bonding capacity, enabling tight binding to plasmepsins .

Applications in Medicinal Chemistry

The compound’s versatility is exemplified in:

  • Protease Inhibitor Design: Derivatives with extended hydrophobic side chains exhibit IC₅₀ < 10 nM against PM IV, highlighting potential for next-generation antimalarials .

  • Neurological Agents: Analogous structures modulate nicotinic acetylcholine receptors, suggesting applications in treating neurodegenerative diseases.

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